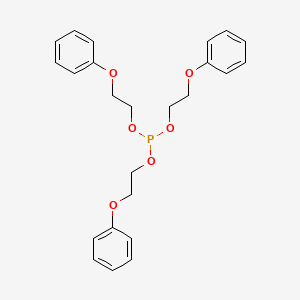
Tris(2-phenoxyethyl) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-phenoxyethyl) phosphite: is an organophosphorus compound with the molecular formula C24H27O6P . It is a phosphite ester, characterized by the presence of three 2-phenoxyethyl groups attached to a phosphorus atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Tris(2-phenoxyethyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2-phenoxyethanol. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
PCl3+3C6H5OCH2CH2OH→P(OCH2CH2OC6H5)3+3HCl
The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions:
Oxidation: Tris(2-phenoxyethyl) phosphite can undergo oxidation reactions to form corresponding phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and 2-phenoxyethanol.
Substitution: It can participate in substitution reactions where the phenoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Halides, alcohols.
Major Products Formed:
Oxidation: Tris(2-phenoxyethyl) phosphate.
Hydrolysis: Phosphorous acid and 2-phenoxyethanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
科学研究应用
Chemistry: Tris(2-phenoxyethyl) phosphite is used as a stabilizer in polymer chemistry to prevent degradation during processing. It acts as an antioxidant, protecting polymers from oxidative damage.
Biology: In biological research, it is used as a reagent for the synthesis of phosphite esters, which are intermediates in the synthesis of various biologically active compounds.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is widely used in the production of flame retardants, plasticizers, and lubricants. Its ability to stabilize polymers makes it valuable in the manufacturing of plastics and other polymer-based materials.
作用机制
The primary mechanism by which tris(2-phenoxyethyl) phosphite exerts its effects is through its antioxidant properties. It decomposes hydroperoxides, which are harmful intermediates formed during the oxidation of polymers. By breaking down these hydroperoxides, it prevents the oxidative degradation of the polymer chains, thereby enhancing the material’s stability and longevity.
相似化合物的比较
Tris(2-chloroethyl) phosphate (TCEP): Used as a flame retardant and plasticizer.
Tris(2-butoxyethyl) phosphate (TBEP): Used as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate (TEHP): Used as a plasticizer and lubricant.
Uniqueness: Tris(2-phenoxyethyl) phosphite is unique due to its phenoxyethyl groups, which provide distinct chemical properties compared to other tris(alkyl) phosphites. Its ability to act as an antioxidant and stabilizer in polymer chemistry sets it apart from other similar compounds, making it particularly valuable in applications requiring enhanced material stability.
属性
CAS 编号 |
4486-47-9 |
|---|---|
分子式 |
C24H27O6P |
分子量 |
442.4 g/mol |
IUPAC 名称 |
tris(2-phenoxyethyl) phosphite |
InChI |
InChI=1S/C24H27O6P/c1-4-10-22(11-5-1)25-16-19-28-31(29-20-17-26-23-12-6-2-7-13-23)30-21-18-27-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI 键 |
PXFYTECEPODOQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCOP(OCCOC2=CC=CC=C2)OCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















